molecular formula C11H8N4O2 B5653066 3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione

3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione

Cat. No. B5653066
M. Wt: 228.21 g/mol
InChI Key: AQDREEREPRHZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione, commonly known as MTQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of MTQ is not fully understood. However, it has been proposed that MTQ exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. MTQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. MTQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
MTQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. MTQ has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MTQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, MTQ has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in certain assays. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on MTQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for the preparation of MTQ analogs with improved properties is an area of interest.

Synthesis Methods

MTQ can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-amino-4-methylpyrimidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to obtain the intermediate 3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione. The intermediate is then treated with a suitable reagent to obtain the final product.

Scientific Research Applications

MTQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, antiviral, and antimicrobial activities. MTQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-methyl-1H-[1,2,4]triazino[3,4-b]quinazoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-6-9(16)15-10(17)7-4-2-3-5-8(7)12-11(15)14-13-6/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDREEREPRHZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=CC=CC=C3C(=O)N2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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